1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide
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Overview
Description
1-[1-(2-Bicyclo[221]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-enyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Amination: The bicyclic compound is then subjected to amination using ethylamine under controlled conditions to introduce the ethylamino group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are commonly used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and related compounds.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The bicyclic structure allows for unique binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopropane carboxamides: Compounds with cyclopropane and carboxamide groups but lacking the bicyclic moiety.
Uniqueness: 1-[1-(2-Bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide is unique due to its combination of a bicyclic structure with an ethylamino group and a cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]hept-5-enyl)ethylamino]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-8(15-13(4-5-13)12(14)16)11-7-9-2-3-10(11)6-9/h2-3,8-11,15H,4-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXDDMBKHLDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CC1C=C2)NC3(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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